molecular formula C4H3NNa3O3S2+3 B13406274 trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid

trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid

Cat. No.: B13406274
M. Wt: 246.2 g/mol
InChI Key: QFUMSYPXXPMSCV-UHFFFAOYSA-N
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Description

Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its unique structure, which includes a sulfanylidene group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and chloroacetic acid in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained after purification and neutralization with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is typically isolated through crystallization or precipitation methods.

Chemical Reactions Analysis

Types of Reactions

Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydroxyl or carboxylic acid groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to the formation of esters, amides, or other derivatives.

Scientific Research Applications

Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxylic acid: Lacks the sulfanylidene group but shares the thiazole ring and carboxylic acid functionality.

    2-Aminothiazole: Contains an amino group instead of the hydroxyl and carboxylic acid groups.

    Benzothiazole: A fused ring system with a benzene ring attached to the thiazole ring.

Uniqueness

Trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanylidene group, in particular, sets it apart from other thiazole derivatives, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C4H3NNa3O3S2+3

Molecular Weight

246.2 g/mol

IUPAC Name

trisodium;3-hydroxy-5-sulfanylidene-2H-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h5-6H,(H,7,8);;;/q;3*+1

InChI Key

QFUMSYPXXPMSCV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NSC1=S)O)C(=O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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